molecular formula C11H15N3O B2490410 1-Methyl-3-((pyridin-2-ylmethyl)amino)pyrrolidin-2-one CAS No. 1343943-45-2

1-Methyl-3-((pyridin-2-ylmethyl)amino)pyrrolidin-2-one

Cat. No.: B2490410
CAS No.: 1343943-45-2
M. Wt: 205.261
InChI Key: AGXKAYCLQCLQML-UHFFFAOYSA-N
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Description

1-Methyl-3-((pyridin-2-ylmethyl)amino)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring substituted with a pyridin-2-ylmethylamino group

Scientific Research Applications

1-Methyl-3-((pyridin-2-ylmethyl)amino)pyrrolidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential therapeutic effects.

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, the compound “1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol” has been classified as Acute Tox. 3 Oral .

Future Directions

Future directions for the study of similar compounds include the development of new efficient antitrypanosomal compounds with less side effects . There is also a great demand for antiplasmodial compounds with alternative mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-((pyridin-2-ylmethyl)amino)pyrrolidin-2-one can be synthesized through a multi-step process involving the formation of the pyrrolidinone ring followed by the introduction of the pyridin-2-ylmethylamino group. One common method involves the reaction of 1-methylpyrrolidin-2-one with pyridin-2-ylmethylamine under appropriate conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-((pyridin-2-ylmethyl)amino)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Comparison with Similar Compounds

    Pyrrolidine-2-one: A simpler analog without the pyridin-2-ylmethylamino group.

    Pyrrolidine-2,5-diones: Compounds with additional functional groups that may alter their biological activity.

    Prolinol: A related compound with a hydroxyl group instead of the pyridin-2-ylmethylamino group.

Uniqueness: 1-Methyl-3-((pyridin-2-ylmethyl)amino)pyrrolidin-2-one is unique due to the presence of the pyridin-2-ylmethylamino group, which enhances its binding affinity and specificity for certain biological targets. This makes it a valuable compound for medicinal chemistry and drug design.

Properties

IUPAC Name

1-methyl-3-(pyridin-2-ylmethylamino)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-14-7-5-10(11(14)15)13-8-9-4-2-3-6-12-9/h2-4,6,10,13H,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXKAYCLQCLQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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